molecular formula C6H10IN3O2S B2669265 3-Iodo-1-propylpyrazole-4-sulfonamide CAS No. 1946812-72-1

3-Iodo-1-propylpyrazole-4-sulfonamide

Cat. No.: B2669265
CAS No.: 1946812-72-1
M. Wt: 315.13
InChI Key: ROOAOVGQZQWHTE-UHFFFAOYSA-N
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Description

3-Iodo-1-propylpyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C6H10IN3O2S, is characterized by the presence of an iodine atom, a propyl group, and a sulfonamide group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodo-1-propylpyrazole with sulfonamide derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes steps such as halogenation, cyclization, and sulfonamide formation, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-propylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The sulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and heterocyclic compounds, depending on the specific reaction pathway and conditions.

Scientific Research Applications

3-Iodo-1-propylpyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-propylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The iodine atom and propyl group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-methylpyrazole-4-sulfonamide
  • 3-Iodo-1-ethylpyrazole-4-sulfonamide
  • 3-Iodo-1-butylpyrazole-4-sulfonamide

Uniqueness

3-Iodo-1-propylpyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group, in particular, influences its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-iodo-1-propylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3O2S/c1-2-3-10-4-5(6(7)9-10)13(8,11)12/h4H,2-3H2,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOAOVGQZQWHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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